Valorphin TFAsalt vs. Classical Opioids: Quantitative Antinociceptive Efficacy Comparison in Formalin-Induced Pain Model
Valorphin (V1) demonstrates significantly stronger antinociceptive effects compared to the reference opioid morphine in a standardized formalin-induced inflammatory pain model. Quantitative analysis reveals that valorphin reduces acute phase nociceptive pain from 54.1 seconds (control baseline) to 9.0 seconds, representing an 83.4% reduction, whereas the comparative efficacy magnitude was characterized as 'significantly stronger compared with the effect of the referent morphine' (F(1,15)=15.199) [1]. In the inflammatory phase, valorphin reduced nociceptive time from 107.6 seconds (control baseline) to 57.9 seconds, a 46.2% reduction [2]. This differential efficacy profile supports valorphin's prioritization in experimental pain models where superior antinociceptive magnitude is required.
| Evidence Dimension | Antinociceptive efficacy in formalin test |
|---|---|
| Target Compound Data | Acute phase: 9.0 seconds; Inflammatory phase: 57.9 seconds (mean nociceptive time); F(1,15)=15.199 vs morphine |
| Comparator Or Baseline | Morphine (referent opioid); Control baseline acute phase: 54.1 seconds; Control baseline inflammatory phase: 107.6 seconds |
| Quantified Difference | Acute phase reduction: 83.4% from baseline; Statistical significance vs morphine: F(1,15)=15.199 |
| Conditions | Male ICR mice; formalin-induced acute and inflammatory pain model; 20 μg valorphin administered intracerebroventricularly |
Why This Matters
For pain research procurement, this direct statistical comparison against the clinical gold-standard morphine provides quantifiable justification for selecting valorphin over conventional opioids when superior experimental efficacy magnitude is required.
- [1] Todorov PT, Assenov B, Angelov D, Dzhambazova E, Pechlivanova D. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents. Biomedicines. 2023 Oct 13;11(10):2783. View Source
- [2] Todorov PT, Assenov B, Angelov D, Dzhambazova E, Pechlivanova D. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents. Biomedicines. 2023 Oct 13;11(10):2783. View Source
